

Application Note: High-Resolution GC-MS Profiling of N-Ethylorpseudoephedrine

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 2-(Ethylamino)-1-phenylpropan-1-ol |
| CAS No.: | 18259-40-0 |
| Cat. No.: | B1219147 |

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Metabolic & Forensic Applications

Executive Summary

N-Ethylorpseudoephedrine (ENPE), also known as ethylcathine, is a critical analyte in forensic toxicology and pharmaceutical impurity profiling. It appears primarily as a metabolite of the anorectic drug Ethylamphetamine (Etilamfetamine) and as a potential byproduct in the clandestine synthesis of N-ethylamphetamine.

This application note provides a definitive guide for the extraction, derivatization, and GC-MS analysis of ENPE. Unlike generic amphetamine protocols, this guide addresses the specific stereochemical challenges of the ephedrine backbone (erythro vs. threo isomers) and provides self-validating protocols to prevent false positives caused by thermal degradation or matrix interference.

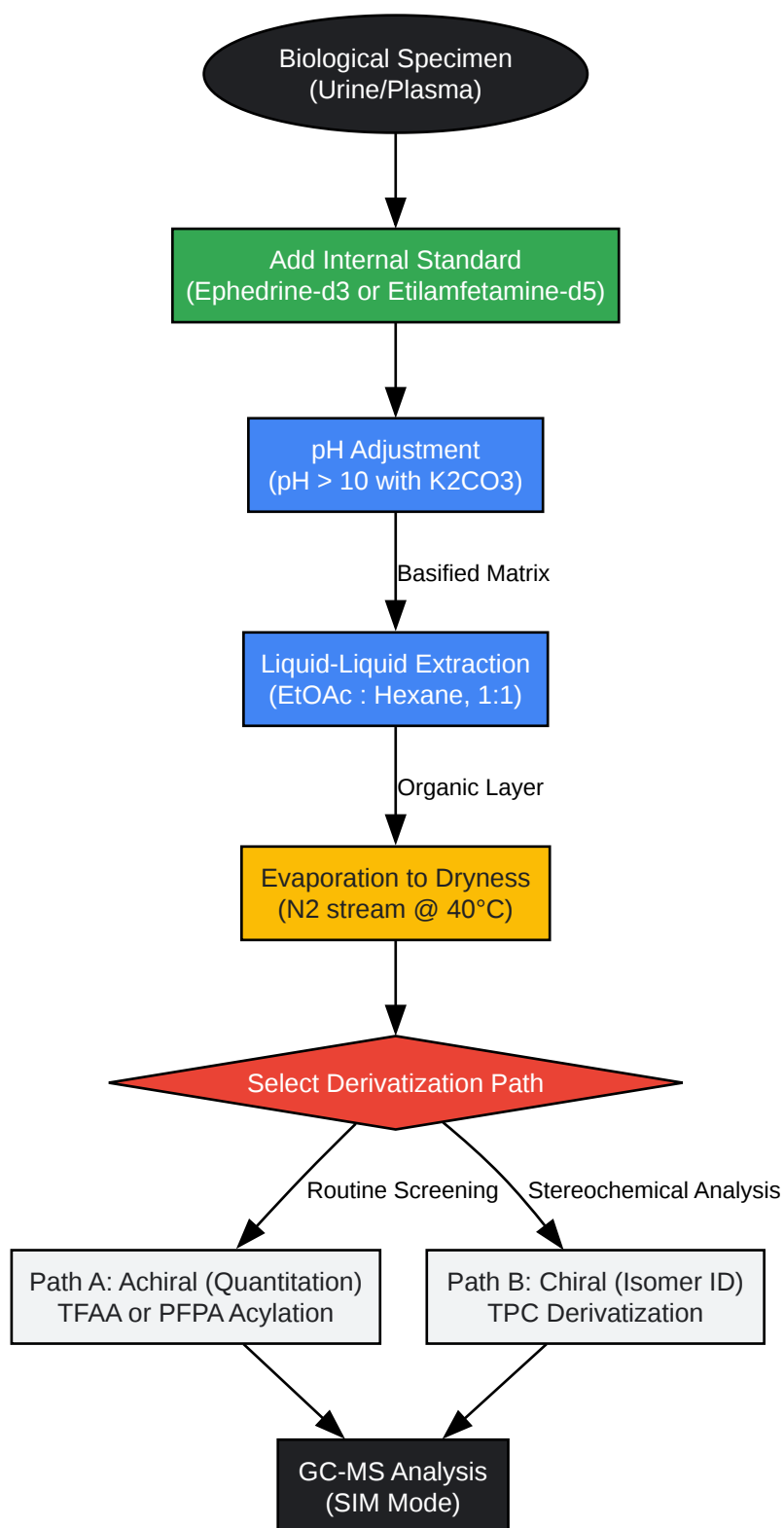
Chemical Identity & Challenges

- Analyte: N-Ethylorpseudoephedrine (ENPE)

- IUPAC: (1S,2S)-2-(ethylamino)-1-phenylpropan-1-ol
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol)
- Key Challenge: ENPE possesses both a secondary amine and a hydroxyl group. Without derivatization, it exhibits severe peak tailing due to hydrogen bonding with silanol groups in the GC column. Furthermore, it must be chromatographically resolved from its diastereomer, N-ethylnorephedrine, and its parent, Ethylamphetamine.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for sample preparation, emphasizing the decision points between achiral screening and chiral confirmation.



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Caption: Workflow for the extraction and divergent derivatization of N-Ethylorpseudoephedrine.

Sample Preparation Protocols

4.1. Extraction (Liquid-Liquid)

Rationale: Amphetamine-type stimulants are basic. Increasing pH suppresses ionization, driving the analyte into the organic phase. We use a Carbonate buffer (pH 11) rather than NaOH to prevent hydrolysis of labile metabolites.

- Aliquot: Transfer 1.0 mL of urine or plasma to a glass centrifuge tube.
- Internal Standard (ISTD): Spike with 50 μ L of Ephedrine-d3 (10 μ g/mL).
 - Note: If Ephedrine-d3 is unavailable, Ethylamphetamine-d5 is an acceptable surrogate.
- Basification: Add 1.0 mL of 0.5 M Potassium Carbonate (, pH ~11). Vortex for 10 seconds.
- Extraction: Add 3.0 mL of Ethyl Acetate:Hexane (1:1 v/v).
 - Why this solvent? Pure ethyl acetate extracts too many matrix interferences; hexane alone is too non-polar for the amino-alcohol ENPE. The 1:1 mix is the "Goldilocks" zone.
- Agitation: Rotate/shake for 10 minutes. Centrifuge at 3000 rpm for 5 minutes.
- Transfer: Transfer the upper organic layer to a clean glass vial.
- Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 50°C to prevent volatility losses.

4.2. Derivatization (The Critical Step)

Option A: Achiral Acylation (Standard Screening) This method converts ENPE into a perfluoroacyl derivative (N,O-di-TFA or N,O-di-PFP). This is the industry standard for sensitivity.

- Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[1]

- Protocol:
 - To the dried residue, add 50 μ L of Ethyl Acetate (anhydrous).
 - Add 50 μ L of TFAA.
 - Cap and incubate at 70°C for 20 minutes.
 - Evaporate to dryness under Nitrogen.
 - Reconstitute in 100 μ L of Ethyl Acetate for injection.

Option B: Chiral Resolution (Isomer Differentiation) Required when distinguishing N-ethylnorpseudoephedrine (erythro) from N-ethylnorephedrine (threo).

- Reagent: N-Trifluoroacetyl-L-prolyl chloride (TPC).
- Protocol:
 - Add 100 μ L of TPC (0.1 M in chloroform) to the dried residue.
 - Add 10 μ L of Triethylamine (catalyst/acid scavenger).
 - Incubate at room temperature for 15 minutes.
 - Inject directly (no evaporation needed).

Instrumental Method (GC-MS)[1][2][3]

5.1. Gas Chromatography Parameters[1][2][3][4][5]

- System: Agilent 7890/5977 or equivalent.
- Column: Rtx-5MS or DB-5MS (30 m \times 0.25 mm \times 0.25 μ m).
 - Why: The 5% phenyl phase provides necessary selectivity for aromatic rings while minimizing bleed.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

- Inlet: Splitless mode (1 min purge), 250°C.
- Oven Program:
 - Initial: 90°C (hold 1 min)
 - Ramp 1: 15°C/min to 180°C
 - Ramp 2: 30°C/min to 300°C (hold 3 min)
 - Total Run Time: ~11 minutes.

5.2. Mass Spectrometry (EI Source)[2][6]

- Source Temp: 230°C
- Quad Temp: 150°C
- Ionization: Electron Impact (70 eV)
- Acquisition: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 amu) for identification.

Target Ions for N-Ethylnorpseudoephedrine-di-TFA: Upon electron impact, the molecule undergoes

-cleavage between the carbon bearing the OTFA group and the carbon bearing the Nitrogen.

- Precursor Structure:
- Primary Fragment (Base Peak): The iminium ion formed by the amine side chain.
 - Structure:
 - Mass Calculation:
- Secondary Fragment: The benzylic cation.

- Structure:
- Mass Calculation:

| Analyte Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|-------------------------------|----------------------|-----------------------|--------------------------------|
| ENPE-di-TFA | 168 | 203 | 154 (loss of CH ₂) |
| ENPE-di-PFP | 218 | 253 | 119 |
| Ephedrine-d ₃ -TFA | 157 | 203 | 110 |

Data Analysis & Interpretation

6.1. Identification Criteria (Self-Validating)

To ensure the peak is ENPE and not an interference, the following logic must be satisfied:

- Retention Time (RT): Must be within ± 0.1 min of the calibration standard.
- Ion Ratio: The ratio of m/z 203 to 168 must match the standard within $\pm 20\%$.
- Resolution: If using Method B (Chiral), the resolution () between the ENPE peak and the N-ethylnorephedrine peak must be > 1.5 (baseline separation).

6.2. Fragmentation Mechanism

Understanding the fragmentation validates the method.^[7] The dominance of the m/z 168 ion (TFA derivative) is caused by the stability of the iminium cation.

- Note: If you observe a peak at m/z 154, it indicates the presence of Ephedrine/Pseudoephedrine (N-methyl), not N-ethyl. This mass shift (154 vs 168) is the primary differentiator between the parent drugs and the ethylated metabolites.

References

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